Shepherdin (79-87) (TFA)

Description

BenchChem offers high-quality Shepherdin (79-87) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shepherdin (79-87) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

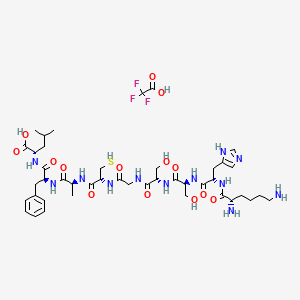

2D Structure

Properties

Molecular Formula |

C43H65F3N12O14S |

|---|---|

Molecular Weight |

1063.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H64N12O12S.C2HF3O2/c1-22(2)13-29(41(64)65)51-37(60)27(14-24-9-5-4-6-10-24)49-34(57)23(3)47-40(63)32(20-66)48-33(56)17-45-36(59)30(18-54)52-39(62)31(19-55)53-38(61)28(15-25-16-44-21-46-25)50-35(58)26(43)11-7-8-12-42;3-2(4,5)1(6)7/h4-6,9-10,16,21-23,26-32,54-55,66H,7-8,11-15,17-20,42-43H2,1-3H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,60)(H,52,62)(H,53,61)(H,64,65);(H,6,7)/t23-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

ISRJQWVUEJCODH-BNRNJGPNSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Shepherdin (79-87) (TFA) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin (79-87), a peptidomimetic derived from the Hsp90-binding domain of survivin, has emerged as a promising agent in cancer therapy. This technical guide delineates the core mechanism of action of its trifluoroacetate salt, Shepherdin (79-87) (TFA), in cancer cells. By competitively targeting the ATP-binding pocket of Heat Shock Protein 90 (Hsp90), Shepherdin (79-87) disrupts the crucial interaction between Hsp90 and survivin, an inhibitor of apoptosis protein (IAP) family member overexpressed in many human cancers. This disruption leads to the destabilization and subsequent degradation of Hsp90 client proteins, including survivin itself and key signaling molecules like Akt, ultimately triggering mitochondrial-mediated apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols to assess its activity, and a summary of its efficacy in various cancer cell lines.

Core Mechanism of Action: Targeting the Hsp90-Survivin Axis

Shepherdin (79-87) is a synthetic peptide fragment corresponding to amino acids 79 to 87 of the full-length Shepherdin protein.[1][2] Its primary mechanism of action revolves around its function as a peptidomimetic antagonist of the Hsp90-survivin complex.[1][2]

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and adaptation.[3] Survivin, a key client protein of Hsp90, is a bifunctional protein that acts as a potent inhibitor of apoptosis and a crucial regulator of mitosis.[1] The interaction between Hsp90 and survivin is vital for maintaining survivin's stability and anti-apoptotic function in cancer cells.

Shepherdin (79-87) was rationally designed to mimic the binding interface of survivin with Hsp90.[1] It competitively binds to the ATP-binding pocket of Hsp90, thereby preventing the formation of the Hsp90-survivin complex.[3] This disruption has two major consequences for the cancer cell:

-

Destabilization of Hsp90 Client Proteins: By inhibiting Hsp90, Shepherdin (79-87) leads to the misfolding and subsequent proteasomal degradation of a host of Hsp90 client proteins that are essential for tumor cell survival and growth. These include survivin itself, as well as other oncoproteins such as Akt, a key regulator of cell survival and proliferation.[3]

-

Induction of Apoptosis: The degradation of anti-apoptotic proteins like survivin and the disruption of pro-survival signaling pathways, such as the PI3K/Akt pathway, sensitize cancer cells to apoptosis. Shepherdin (79-87) has been shown to induce rapid mitochondrial-mediated apoptosis.[3] This is characterized by the disruption of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

Notably, Shepherdin has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.[3]

Signaling Pathways and Cellular Effects

The binding of Shepherdin (79-87) to Hsp90 initiates a cascade of events that culminate in cancer cell death. The key signaling pathways and cellular responses are visualized in the following diagrams.

References

Shepherdin (79-87) (TFA): A Technical Guide to its Function as a Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin (79-87), a synthetic peptide fragment derived from the survivin protein, has emerged as a promising candidate in the field of oncology. This technical guide provides an in-depth analysis of the function, mechanism of action, and preclinical efficacy of Shepherdin (79-87) (TFA). By acting as a peptidomimetic antagonist, Shepherdin (79-87) disrupts the critical interaction between Heat Shock Protein 90 (Hsp90) and survivin, leading to the destabilization of survivin and subsequent induction of apoptosis in cancer cells. This document summarizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of its mechanism of action to support further research and development.

Core Function: Antagonism of the Hsp90-Survivin Complex

Shepherdin (79-87) is the amino acid 79 to 87 fragment of the larger peptidomimetic, Shepherdin.[1][2] Its primary function is to act as an antagonist of the protein-protein interaction between the molecular chaperone Hsp90 and the anti-apoptotic protein survivin.[1] This interaction is crucial for the stability and function of survivin, a key regulator of cell division and apoptosis that is overexpressed in many cancers.[3]

By mimicking the binding domain of survivin to Hsp90, Shepherdin (79-87) competitively inhibits the formation of the Hsp90-survivin complex.[1] This disruption leads to the proteasomal degradation of survivin, thereby reducing its cellular levels.[3] The loss of survivin function in cancer cells results in the induction of apoptosis and inhibition of cell proliferation, highlighting the therapeutic potential of Shepherdin (79-87) as an anticancer agent.[1][3]

Mechanism of Action: A Signaling Pathway Perspective

The anticancer activity of Shepherdin (79-87) is initiated by its binding to the ATP pocket of Hsp90.[4] This binding event competitively inhibits the interaction of Hsp90 with its client protein, survivin. The subsequent degradation of survivin triggers a cascade of downstream events culminating in apoptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Shepherdin (79-87) and its derivatives.

Table 1: In Vitro Cytotoxicity of Shepherdin Peptides

| Cell Line | Peptide | IC50 (Concentration for 50% cell death) | Reference |

| Acute Myeloid Leukemia (AML) cell lines (HL-60, U937, THP-1, K562) | Shepherdin (79-83) | 24–35 μM | [5] |

| Retinoblastoma (RB) cells (Y79, Weri Rb1) | Shepherdin | 0.42 µg/ml (at 4h of serum starvation) | [5] |

Table 2: In Vivo Efficacy of Shepherdin in an AML Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) | Confidence Interval (95%) | P-value | Reference |

| Control | 1698 | 505.8 to 2426 | \multirow{2}{}{0.008} | \multirow{2}{}{[5]} |

| Shepherdin (79-83) | 232 | 505.8 to 2426 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Shepherdin (79-87).

Hsp90-Survivin Binding Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the interaction between Hsp90 and survivin and the inhibitory effect of Shepherdin (79-87).

Materials:

-

96-well microtiter plates

-

Recombinant human Hsp90 protein

-

Recombinant human survivin protein

-

Shepherdin (79-87) peptide

-

Primary antibodies against survivin and Hsp90

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 1M H₂SO₄)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of recombinant Hsp90 (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Incubation with Peptide and Protein: In separate tubes, pre-incubate recombinant survivin (at a fixed concentration) with varying concentrations of Shepherdin (79-87) for 1 hour at room temperature.

-

Binding Reaction: Add 100 µL of the survivin/Shepherdin mixture to the Hsp90-coated wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Primary Antibody: Add 100 µL of anti-survivin primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of stop solution.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The decrease in absorbance with increasing concentrations of Shepherdin (79-87) indicates inhibition of the Hsp90-survivin interaction.

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Shepherdin (79-87) on cancer cells.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium

-

Shepherdin (79-87) (TFA salt)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, centrifuge the plate after seeding to pellet the cells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

Treatment: Prepare serial dilutions of Shepherdin (79-87) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same concentration of TFA as the highest peptide concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. For suspension cells, add 100 µL of solubilization solution directly to the wells.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing a tumor xenograft model in mice to evaluate the in vivo anticancer efficacy of Shepherdin (79-87).

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., HL-60 for AML model)

-

Matrigel (optional, to enhance tumor formation)

-

Shepherdin (79-87) formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium at a concentration of 1-10 x 10⁶ cells per 100 µL. Cells may be mixed with Matrigel (1:1 ratio) to promote tumor growth.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer Shepherdin (79-87) or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous) and schedule (e.g., daily, three times a week).

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of research and the workflow of key experimental procedures.

Conclusion

Shepherdin (79-87) (TFA) represents a rationally designed peptidomimetic with a clear mechanism of action targeting a key cancer cell survival pathway. Its ability to disrupt the Hsp90-survivin complex, leading to the degradation of survivin and subsequent apoptosis, has been demonstrated in both in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate this promising anticancer agent into clinical applications. Future studies should focus on optimizing its drug-like properties, including stability and delivery, to fully realize its therapeutic potential.

References

The Rational Design of Shepherdin (79-87): A Targeted Disruptor of the Hsp90-Survivin Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin (79-87) is a rationally designed peptidomimetic that has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the protein-protein interaction between Heat Shock Protein 90 (Hsp90) and its client protein, survivin. This technical guide provides a comprehensive overview of the discovery and the scientific rationale behind the design of Shepherdin (79-87). It delves into the quantitative data supporting its bioactivity, detailed experimental protocols for its evaluation, and visual representations of the key pathways and experimental workflows. This document is intended to serve as a core resource for researchers in oncology and drug development, offering insights into the targeted disruption of chaperone-client protein interactions as a therapeutic strategy.

Introduction: Targeting the Hsp90-Survivin Complex in Cancer

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of a multitude of client proteins, many of which are implicated in cancer cell proliferation, survival, and adaptation.[1] One such client protein is survivin, a member of the inhibitor of apoptosis (IAP) family that is overexpressed in most human cancers and is associated with a poor prognosis.[2] The interaction between Hsp90 and survivin is critical for maintaining the stability and anti-apoptotic function of survivin.[3] Therefore, disrupting this interaction presents a compelling strategy for cancer therapy.

Shepherdin was conceived as a peptidomimetic antagonist modeled on the binding interface between Hsp90 and survivin.[4] Specifically, the design of Shepherdin (79-87) is based on the amino acid sequence from Lys-79 to Leu-87 of the survivin protein, a region identified as critical for the interaction with Hsp90.[3] By mimicking this binding motif, Shepherdin competitively inhibits the Hsp90-survivin complex, leading to the destabilization and subsequent degradation of survivin, ultimately inducing apoptosis in cancer cells.[1][4]

Rationale for the Design of Shepherdin (79-87)

The design of Shepherdin (79-87) was a result of a structure-based drug design approach. The core hypothesis was that a peptide mimicking the Hsp90-binding domain of survivin could act as a competitive inhibitor of their interaction.

Key Rationale Points:

-

Identification of the Binding Interface: Peptide mapping studies identified the survivin sequence from Lys-79 to Lys-90 as the minimal region required for Hsp90 binding.[3]

-

Competitive Inhibition Strategy: A synthetic peptide corresponding to this sequence, Shepherdin (79-87), was designed to occupy the survivin-binding site on Hsp90, thereby preventing the native interaction.

-

Induction of Apoptosis: By disrupting the Hsp90-survivin complex, Shepherdin triggers the degradation of survivin, a key inhibitor of apoptosis. This leads to the activation of apoptotic pathways specifically in cancer cells, which are often highly dependent on survivin for their survival.

-

Tumor Selectivity: Hsp90 in tumor cells exists in a high-affinity, activated state, often as part of multi-chaperone complexes. This conformation exhibits a higher binding affinity for inhibitors compared to the Hsp90 in normal cells, providing a potential mechanism for the tumor-selective action of Shepherdin.[5]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data that substantiates the biological activity of Shepherdin and its derivatives.

Table 1: Binding Affinity of Shepherdin Peptide to Hsp90

| Peptide Sequence | Binding Target | Method | Dissociation Constant (Kd) | Reference |

| Survivin (Lys-79 - Lys-90) | Hsp90 | Surface Plasmon Resonance | 8.38 x 10⁻⁸ M | [3] |

Table 2: In Vitro Cytotoxicity of Cell-Permeable Shepherdin Variants

| Cell Line | Cancer Type | Shepherdin Variant | IC50 (µM) | Exposure Time | Assay Method | Reference |

| Various AML | Acute Myeloid Leukemia | Shepherdin (79-83) | 24-35 | 30 minutes | Not Specified | [1] |

| PC3 | Prostate Cancer | Shepherdin-RV | ~25-75 | 3 hours | MTT | |

| DU145 | Prostate Cancer | Shepherdin-Atp | ~25-75 | 3 hours | MTT | |

| HeLa | Cervical Cancer | Shepherdin-Atp | ~25-75 | 3 hours | MTT |

Table 3: In Vivo Antitumor Efficacy of Shepherdin

| Cancer Model | Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |

| Acute Myeloid Leukemia Xenograft | HL-60 | CB17 SCID/beige | 50 mg/kg/day, i.p., for 11 days | Abolished tumor growth (232 mm³ vs. 1698 mm³ in control) | [1] |

| Prostate Cancer Xenograft | PC3 | SCID/beige | 50 mg/kg/day, i.p. | Inhibition of tumor growth |

Experimental Protocols

Hsp90-Survivin Binding Competition ELISA

This protocol is designed to assess the ability of Shepherdin to inhibit the binding of survivin to Hsp90.

Materials:

-

Recombinant Hsp90

-

Recombinant Survivin

-

Shepherdin (79-87) peptide

-

96-well microtiter plates

-

Primary antibodies against survivin and Hsp90

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with recombinant Hsp90 (e.g., 10 µg/mL) overnight at 4°C.

-

Wash the wells with a suitable buffer (e.g., PBS with 0.05% Tween 20).

-

Block the wells with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Pre-incubate recombinant survivin with varying concentrations of Shepherdin (79-87) peptide for 1 hour at room temperature.

-

Add the survivin-Shepherdin mixture to the Hsp90-coated wells and incubate for 2 hours at room temperature.

-

Wash the wells extensively.

-

Add a primary antibody against survivin and incubate for 1-2 hours at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effect of Shepherdin on cancer cells.

Materials:

-

Cancer cell lines (e.g., PC3, HeLa)

-

Cell culture medium and supplements

-

Shepherdin (79-87) made cell-permeable (e.g., by fusion with a cell-penetrating peptide)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of cell-permeable Shepherdin (79-87) for the desired duration (e.g., 3 hours).

-

After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Incubate the plate with shaking for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm.[6]

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Shepherdin's antitumor activity in a mouse model.

Materials:

-

Cancer cell line (e.g., HL-60 for AML model)

-

Immunocompromised mice (e.g., CB17 SCID/beige)

-

Cell-permeable Shepherdin (79-83)

-

Sterile PBS

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells (e.g., 1 x 10⁷ HL-60 cells in sterile PBS) subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer cell-permeable Shepherdin (e.g., 50 mg/kg in sterile PBS) or vehicle control (sterile PBS) via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 11 days).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Visualizations

Signaling Pathway of Shepherdin's Action

Caption: Mechanism of Shepherdin-induced apoptosis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing in vivo antitumor activity.

Logical Relationship of Shepherdin Design

Caption: The logical progression of Shepherdin's design.

Conclusion

The rational design of Shepherdin (79-87) exemplifies a targeted approach to cancer therapy. By specifically disrupting the Hsp90-survivin interaction, Shepherdin leverages a key dependency of cancer cells for their survival. The quantitative data from in vitro and in vivo studies strongly support its potential as a selective anti-cancer agent. The detailed experimental protocols provided herein offer a framework for the further investigation and development of Shepherdin and other molecules targeting protein-protein interactions in oncology. The continued exploration of this and similar strategies holds significant promise for the future of personalized cancer medicine.

References

- 1. Antileukemic activity of shepherdin and molecular diversity of hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

An In-Depth Technical Guide to the Anticancer Activity of Shepherdin (79-87)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shepherdin (79-87) is a synthetic peptidomimetic that has emerged as a promising anticancer agent. Derived from the Hsp90-binding domain of survivin, this peptide fragment acts as a potent antagonist of the heat shock protein 90 (Hsp90) and survivin protein complex. By disrupting this interaction, Shepherdin (79-87) triggers a cascade of events leading to the destabilization of numerous Hsp90 client proteins crucial for tumor cell survival and proliferation. This guide provides a comprehensive overview of the mechanism of action, key experimental findings, and detailed protocols relevant to the study of Shepherdin (79-87)'s anticancer properties.

Introduction

The quest for targeted cancer therapies has led to the identification of key molecular interactions that are dysregulated in malignant cells. One such critical interaction is the chaperoning of the anti-apoptotic protein survivin by heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are oncoproteins that drive tumor progression.[2] Survivin, a member of the inhibitor of apoptosis (IAP) family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[3][4] The interaction between Hsp90 and survivin is vital for maintaining the stability and anti-apoptotic function of survivin.[5]

Shepherdin (79-87), a peptide sequence corresponding to amino acids 79-87 of survivin (KHSSGCAFL), was rationally designed to disrupt the Hsp90-survivin complex.[6][7] A shorter, more soluble variant, Shepherdin (79-83) (KHSSG), has also been developed and exhibits similar anticancer activities.[6] These peptides function by competitively binding to the ATP pocket of Hsp90, thereby acting as Hsp90 inhibitors.[6] This inhibition leads to the degradation of Hsp90 client proteins, including survivin and the serine/threonine kinase Akt, ultimately inducing rapid and selective cancer cell death.[6][8]

Mechanism of Action

Shepherdin (79-87) exerts its anticancer effects through a multi-faceted mechanism centered on the inhibition of the Hsp90 chaperone machinery.

-

Disruption of the Hsp90-Survivin Complex: Shepherdin (79-87) mimics the binding motif of survivin to Hsp90, competitively inhibiting their interaction.[1][5] This disruption is a key initiating event in its mechanism of action.

-

Inhibition of Hsp90 ATPase Activity: The peptide binds to the N-terminal ATP-binding pocket of Hsp90, a critical step for the chaperone's function.[9][10] This competitive binding with ATP inhibits the ATPase activity of Hsp90, preventing the conformational changes necessary for client protein maturation and activation.[9]

-

Destabilization of Hsp90 Client Proteins: The inhibition of Hsp90 function leads to the misfolding and subsequent proteasomal degradation of its client proteins.[2] Key oncoproteins targeted by this mechanism include survivin itself, Akt, and other kinases and transcription factors that are critical for tumor cell proliferation, survival, and angiogenesis.[6]

-

Induction of Apoptosis: By destabilizing anti-apoptotic proteins like survivin and Akt, Shepherdin (79-87) shifts the cellular balance towards programmed cell death.[6][8] The peptide has been shown to induce rapid apoptosis in various cancer cell lines.[6]

-

Mitochondrial Dysfunction: Shepherdin treatment leads to a rapid disruption of mitochondrial function, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol within minutes of exposure.[6] This triggers the intrinsic apoptotic pathway.

Quantitative Data on Anticancer Activity

The efficacy of Shepherdin peptides has been quantified in various preclinical models. The following tables summarize the key findings.

| Peptide | Cancer Cell Line | Assay | Parameter | Value | Reference |

| Shepherdin (79-87) | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 (50% cell death) | 24-35 µM (within 30 minutes) | [6] |

| Shepherdin (79-83) | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 (50% cell death) | 24-35 µM (within 30 minutes) | [6] |

| Shepherdin (79-83) | HeLa, MCF-7 | Cell Viability | - | Similar activity to AML cells | [6] |

Table 1: In Vitro Cytotoxicity of Shepherdin Peptides

| Peptide | Cancer Model | Treatment | Parameter | Result | Reference |

| Shepherdin (79-83) | AML Xenograft | 50 mg/kg/day (intraperitoneal) | Tumor Volume | Mean treated: 232 mm³ vs. Mean control: 1698 mm³ (p=0.008) | [6] |

Table 2: In Vivo Antitumor Efficacy of Shepherdin (79-83)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Shepherdin (79-87) and the general workflows of experiments used to characterize its activity.

Caption: Mechanism of action of Shepherdin (79-87).

Caption: General experimental workflow for studying Shepherdin (79-87).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Shepherdin (79-87).

Cell Viability (MTT) Assay

This protocol is for assessing the effect of Shepherdin (79-87) on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well microplates

-

Shepherdin (79-87) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of Shepherdin (79-87) in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted peptide or control medium to the respective wells.

-

Incubate for the desired treatment period (e.g., 30 minutes, 24 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated and control cells

-

Cell lysis buffer

-

Reaction buffer (containing DTT)

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer with 380 nm excitation and 420-460 nm emission filters

Procedure:

-

Induce apoptosis in cells by treating with Shepherdin (79-87) for the desired time.

-

Harvest approximately 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2x reaction buffer (containing 10 mM DTT) to each well.

-

Add 5 µL of caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Read the fluorescence using a fluorometer.

Mitochondrial Cytochrome c Release Assay

This protocol details the detection of cytochrome c release from mitochondria into the cytosol via Western blotting.

Materials:

-

Treated and control cells (approximately 5 x 10⁷)

-

Ice-cold PBS

-

Cytosol Extraction Buffer Mix (containing DTT and protease inhibitors)

-

Mitochondrial Extraction Buffer Mix (containing DTT and protease inhibitors)

-

Dounce homogenizer

-

SDS-PAGE equipment

-

Western blotting equipment and reagents

-

Primary antibody against Cytochrome c

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet with 10 mL of ice-cold PBS.

-

Resuspend the pellet in 1 mL of 1X Cytosol Extraction Buffer Mix.

-

Incubate on ice for 10-15 minutes.

-

Homogenize the cells with a Dounce homogenizer (30-50 passes).

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to a fresh tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction.

-

The pellet contains the mitochondrial fraction. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.

-

Probe the membrane with an antibody specific for cytochrome c.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for detecting changes in the expression levels of Hsp90 client proteins, such as Survivin and Akt, following Shepherdin (79-87) treatment.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies against Survivin, Akt, p-Akt, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Survivin, anti-Akt) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Co-Immunoprecipitation of Hsp90 and Survivin

This protocol can be used to demonstrate the interaction between Hsp90 and survivin and its disruption by Shepherdin (79-87).

Materials:

-

Cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody against Hsp90 or Survivin

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C.

-

Wash the beads three to five times with wash buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., anti-Survivin).

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of Shepherdin (79-87).

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., HL-60 for AML, U87 for glioblastoma)

-

Matrigel (optional)

-

Shepherdin (79-87) for injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Shepherdin (79-87) or vehicle control systemically (e.g., via intraperitoneal injection) according to the desired dosing schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

This protocol is for the detection of protein expression (e.g., Survivin, Akt) in formalin-fixed, paraffin-embedded tumor tissues from xenograft models.

Materials:

-

Paraffin-embedded tumor sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (e.g., anti-Survivin, anti-Akt)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in antigen retrieval buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody.

-

Wash with PBS and incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Analyze the slides under a microscope.

Conclusion

Shepherdin (79-87) and its derivatives represent a novel and promising class of anticancer agents that target the Hsp90-survivin axis. Their ability to induce rapid and selective apoptosis in cancer cells, coupled with their efficacy in preclinical in vivo models, underscores their therapeutic potential. The detailed mechanisms and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the anticancer properties of Shepherdin peptides. Future studies may focus on optimizing peptide delivery, evaluating combination therapies, and advancing these promising agents toward clinical trials.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of survivin function by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. addgene.org [addgene.org]

A Technical Guide to Shepherdin (79-87) in Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the peptide Shepherdin (79-87) and its derivatives as potential therapeutic agents in the context of Acute Myeloid Leukemia (AML). It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and research workflows.

Core Concept: Targeting the Hsp90-Survivin Axis in AML

Shepherdin is a peptidomimetic antagonist designed to disrupt the interaction between Heat shock protein 90 (Hsp90) and its client protein, Survivin.[1][2] The 79-87 amino acid fragment of Survivin was identified as a key sequence for this interaction.[3] Research has primarily focused on a cell-permeable, shorter, and more potent variant, Shepherdin (79-83) , which demonstrates significant anti-leukemic activity.[4]

The fundamental mechanism of action involves Shepherdin binding to the ATP pocket of Hsp90, thereby inhibiting its chaperone function.[4][5] This leads to the destabilization and subsequent degradation of critical Hsp90 client proteins, such as Survivin and Akt, which are often overexpressed in AML and are crucial for cell survival and proliferation.[2][4] A key feature of Shepherdin's activity is the rapid induction of mitochondrial dysfunction, contributing to swift and efficient cancer cell death.[4]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of Shepherdin (79-83) treatment in AML models as reported in foundational research.

Table 1: In Vitro Efficacy in AML Cell Lines

| Cell Line Type | Assay | Parameter | Value | Treatment Time | Reference |

| Various AML Cell Lines (HL-60, THP-1, U937, K562) | MTT Assay | IC50 (Concentration for 50% cell death) | 24–35 µM | 30 minutes | [4] |

| Various AML Cell Lines | Multiparametric Flow Cytometry | Caspase (DEVDase) Activity | High Levels Induced | 30 minutes | [4] |

| Various AML Cell Lines | Multiparametric Flow Cytometry | Plasma Membrane Integrity | Loss of Integrity | 30 minutes | [4] |

| HL-60 | Western Blot | Hsp70 Expression | No change | 30 minutes | [4] |

Table 2: In Vivo Efficacy in AML Xenograft Model (HL-60 cells in SCID mice)

| Treatment Group | Dosage | Treatment Duration | Mean Tumor Volume (mm³) | P-value | Reference |

| Shepherdin (79-83) | 50 mg/kg per day (intraperitoneally) | 11 days | 232 | .008 | [4][5][6] |

| Control (Saline) | N/A | 11 days | 1698 | .008 | [4][5][6] |

Signaling Pathway and Mechanism of Action

Shepherdin's anti-leukemic effect is mediated through the inhibition of the Hsp90 chaperone system, leading to apoptosis via mitochondrial disruption and depletion of survival proteins.

Caption: Shepherdin inhibits Hsp90, leading to client protein degradation and mitochondrial dysfunction, culminating in AML cell apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Shepherdin in AML research.

Cell Viability Assessment (MTT Assay)

-

Cell Culture: AML cell lines (e.g., HL-60, THP-1, U937, K562) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Treatment: Cell-permeable Shepherdin (79-83) and a scrambled peptide control are added to the wells at varying concentrations (e.g., 0-100 µM).

-

Incubation: The plates are incubated for a short duration (e.g., 30 minutes to 1 hour) at 37°C.[4]

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation for Formazan Formation: Plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis and Cell Death Analysis (Multiparametric Flow Cytometry)

-

Cell Treatment: AML cells are treated with a fixed concentration of Shepherdin (79-83) (e.g., 50-75 µM) or a scrambled control peptide for 30 minutes.[4]

-

Staining: Cells are harvested and stained with reagents to detect:

-

Caspase Activity: A fluorescently labeled inhibitor of caspases (e.g., a FLICA reagent for DEVDase activity) is used to identify cells undergoing apoptosis.

-

Plasma Membrane Integrity: A viability dye such as Propidium Iodide (PI) is added. PI is excluded from live cells but penetrates cells with compromised membranes.

-

-

Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for thousands of individual cells.

-

Analysis: The cell population is gated and quantified to determine the percentage of cells that are live, early apoptotic (caspase-positive, PI-negative), and late apoptotic/necrotic (caspase-positive, PI-positive).

In Vivo Antitumor Activity (AML Xenograft Model)

-

Cell Implantation: 5-10 x 10⁶ human AML cells (e.g., HL-60) are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID/beige mice).[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Initiation: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of Shepherdin (79-83) (e.g., 50 mg/kg), while the control group receives saline.[4][6]

-

Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = (width)² x length / 2). Animal weight and general health are also monitored.

-

Endpoint Analysis: After the treatment period (e.g., 11-12 days), mice are euthanized. Tumors and major organs are harvested.[6]

-

Immunohistochemistry: Tumor sections are stained with antibodies against Hsp90 client proteins (Survivin, Akt) and markers of apoptosis (e.g., cleaved caspase-3) to confirm the in vivo mechanism of action. Organ tissues are analyzed by hematoxylin & eosin (H&E) staining to assess systemic toxicity.[4]

Experimental Research Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of Shepherdin in AML.

Caption: A standard workflow for evaluating Shepherdin, moving from in vitro cell-based assays to in vivo validation in animal models.

References

Methodological & Application

Application Notes and Protocols for Shepherdin (79-87) (TFA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shepherdin (79-87), a synthetic peptide fragment derived from the full-length Shepherdin protein, is a promising agent in cancer research. It functions as a peptidomimetic antagonist of the Heat shock protein 90 (Hsp90) and Survivin protein complex. By disrupting this interaction, Shepherdin (79-87) leads to the destabilization of Survivin, a key regulator of cell division and apoptosis, ultimately inducing cell death in cancer cells.[1][2] This document provides detailed protocols for the use of Shepherdin (79-87) (TFA salt) in cell culture experiments, including assessing cell viability and apoptosis.

Mechanism of Action

Shepherdin (79-87) competitively binds to the ATP-binding pocket of Hsp90, thereby preventing the chaperoning of its client protein, Survivin.[1][3] The disruption of the Hsp90-Survivin complex leads to the proteasomal degradation of Survivin.[4][5] Reduced levels of Survivin result in the activation of caspases and the induction of apoptosis.[4][6]

digraph "Shepherdin_Signaling_Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Shepherdin (79-87) Signaling Pathway", pad="0.5", nodesep="0.5", ranksep="0.5"];

node [fontname="Arial", fontsize=10, shape=box, style=rounded, penwidth=1.5];

edge [fontname="Arial", fontsize=10, penwidth=1.5];

Hsp90 [label="Hsp90", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

Survivin [label="Survivin", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Hsp90_Survivin [label="Hsp90-Survivin\nComplex", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

Shepherdin [label="Shepherdin (79-87)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF", shape=ellipse];

Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Hsp90 -> Hsp90_Survivin [arrowhead=none];

Survivin -> Hsp90_Survivin [arrowhead=none];

Hsp90_Survivin -> Survivin [label="Stabilization"];

Shepherdin -> Hsp90 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];

Hsp90_Survivin -> Proteasome [style=dashed, label="Degradation\n(Shepherdin induced)"];

Proteasome -> Survivin [style=dashed, arrowhead=tee];

Survivin -> Apoptosis [arrowhead=tee, label="Inhibits"];

}

Typical workflow for in vitro experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Shepherdin (79-87) on cancer cell lines.

Materials:

-

Shepherdin (79-87) (TFA) stock solution

-

Cancer cell line of interest (e.g., HL-60, MCF-7, PC3)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Shepherdin (79-87) in complete culture medium. A suggested starting concentration range is 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptosis induced by Shepherdin (79-87) using flow cytometry.

Materials:

-

Shepherdin (79-87) (TFA) stock solution

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Shepherdin (79-87) at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining:

a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

c. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

d. Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2]

-

Healthy cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

Shepherdin (79-87) (TFA) is a valuable tool for investigating the roles of Hsp90 and Survivin in cancer cell survival. The protocols provided here offer a framework for conducting in vitro studies to assess its cytotoxic and pro-apoptotic effects. Researchers should optimize these protocols based on the specific cell lines and experimental conditions used.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. WO2011133948A2 - Highly active polypeptides and methods of making and using the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. MTT (Assay protocol [protocols.io]

Application Notes and Protocols: Determining the Cytotoxic Effects of Shepherdin (79-87) (TFA) in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shepherdin is a peptidomimetic antagonist designed to disrupt the interaction between Heat shock protein 90 (Hsp90) and its client protein, survivin.[1][2][3] This interaction is crucial for the stability and function of survivin, a key regulator of cell division and apoptosis, which is often overexpressed in cancer cells, including Acute Myeloid Leukemia (AML). By inhibiting the Hsp90-survivin complex, Shepherdin promotes the degradation of survivin and other Hsp90 client proteins, such as Akt, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] The peptide fragment Shepherdin (79-87) and its more potent derivative Shepherdin (79-83) have demonstrated significant and selective anti-leukemic activity in vitro and in vivo.[1][4][5] These application notes provide a summary of the effective concentrations of Shepherdin for inducing cell death in AML cells and a detailed protocol for determining its half-maximal inhibitory concentration (IC50).

Data Presentation: Shepherdin Concentration for 50% Cell Death (IC50) in AML Cells

The following table summarizes the reported concentration range of cell-permeable Shepherdin peptides required to induce 50% cell death in various AML cell lines.

| Peptide Variant | Cell Lines | IC50 Concentration Range (µM) | Incubation Time | Reference |

| Shepherdin (79-87) | Various AML cell lines | 24 - 35 | 30 minutes | [4] |

| Shepherdin (79-83) | Various AML cell lines and patient-derived blasts | 24 - 35 | 30 minutes | [1][4] |

Note: The trifluoroacetate (TFA) salt form of the peptide is commonly used for research purposes to ensure solubility and stability. The active component is the Shepherdin peptide itself. For experimental purposes, it is crucial to use a cell-permeable formulation of the peptide, typically achieved by conjugation to a cell-penetrating peptide like the Antennapedia helix III sequence.[1][4]

Signaling Pathway of Shepherdin in AML Cells

Shepherdin exerts its cytotoxic effects by targeting the ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's function, leading to the degradation of client proteins essential for cancer cell survival and proliferation.

Caption: Mechanism of Shepherdin-induced apoptosis in AML cells.

Experimental Protocol: Determination of IC50 for Shepherdin (79-87) in AML Cells

This protocol outlines the steps to determine the concentration of Shepherdin (79-87) that inhibits the viability of AML cells by 50% using a colorimetric MTT assay.

Materials:

-

AML cell lines (e.g., HL-60, K562, THP-1, U937)

-

Cell-permeable Shepherdin (79-87) (TFA) peptide

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 0.01 M HCl in isopropanol)

-

96-well flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Culture: Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before starting the experiment.

-

Cell Seeding:

-

Count the cells using a hemocytometer or automated cell counter and determine cell viability (should be >95%).

-

Dilute the cell suspension to a final concentration of 1 x 10^6 cells/mL in fresh culture medium.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Include wells for vehicle control (medium with the same concentration of the peptide's solvent) and blank (medium only).

-

-

Peptide Preparation and Treatment:

-

Prepare a stock solution of cell-permeable Shepherdin (79-87) (TFA) in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM).

-

Add 10 µL of each working solution to the respective wells in triplicate. For the vehicle control wells, add 10 µL of the solvent.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator. This short incubation time is based on the rapid action of Shepherdin.[4]

-

MTT Assay:

-

Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

After the incubation, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Use the absorbance at a reference wavelength of 630 nm to reduce background noise if necessary.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Shepherdin concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protocol for determining the IC50 of Shepherdin in AML cells.

Caption: Workflow for determining the IC50 of Shepherdin in AML cells.

Conclusion

Shepherdin (79-87) and its derivatives are promising therapeutic agents for AML due to their potent and rapid cytotoxic effects on leukemia cells, while sparing normal cells.[2][4] The provided protocols and data serve as a valuable resource for researchers investigating the anti-leukemic properties of Shepherdin and for the development of novel Hsp90 inhibitors. Careful execution of these experimental procedures will enable the accurate determination of the peptide's efficacy and further elucidate its mechanism of action in AML.

References

Protocol for Shepherdin (79-87) Apoptosis Assay using Annexin V

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Shepherdin (79-87) is a peptidomimetic antagonist that targets the interaction between Heat Shock Protein 90 (Hsp90) and Survivin, a key regulator of apoptosis and cell division.[1][2] By disrupting this complex, Shepherdin (79-87) promotes the degradation of Survivin, leading to the induction of apoptosis in cancer cells.[3][4] This makes it a promising candidate for targeted cancer therapy. The Annexin V assay is a widely used method to detect apoptosis in its early stages. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, exposing it to the extracellular environment. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] This protocol details the use of an Annexin V-based assay to quantify apoptosis induced by Shepherdin (79-87) in cancer cell lines.

Principle of the Assay

This protocol utilizes a dual-staining method with FITC-conjugated Annexin V and Propidium Iodide (PI) to differentiate between different cell populations.

-

Annexin V-FITC: Stains early apoptotic cells by binding to the exposed phosphatidylserine on the outer cell membrane.

-

Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised plasma membranes. Therefore, it stains late apoptotic and necrotic cells.

By analyzing the fluorescence of both dyes using flow cytometry, cells can be categorized into four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Experimental Protocols

Materials and Reagents

-

Shepherdin (79-87) peptide

-

Cancer cell line of interest (e.g., HeLa, MCF-7, or an Acute Myeloid Leukemia (AML) cell line)[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Sterile, nuclease-free water

-

DMSO (for dissolving Shepherdin (79-87))[7]

-

Flow cytometry tubes

-

Flow cytometer

Preparation of Reagents

-

Shepherdin (79-87) Stock Solution:

-

To prepare a 10 mM stock solution, dissolve the Shepherdin (79-87) peptide in sterile DMSO.[7] For example, for a peptide with a molecular weight of 1000 g/mol , dissolve 1 mg in 100 µL of DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

1X Binding Buffer:

-

Prepare the 1X Binding Buffer by diluting the 10X stock solution with sterile, nuclease-free water. For example, to prepare 10 mL of 1X Binding Buffer, mix 1 mL of 10X Binding Buffer with 9 mL of sterile water.

-

Store the 1X Binding Buffer at 4°C.

-

Experimental Procedure

-

Cell Seeding:

-

Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Induction of Apoptosis with Shepherdin (79-87):

-

Prepare serial dilutions of Shepherdin (79-87) in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). A vehicle control (medium with the same concentration of DMSO used for the highest Shepherdin (79-87) concentration) should also be prepared. Studies have shown that concentrations inducing 50% cell death are typically in the range of 24–35 μM.[6]

-

Remove the old medium from the cells and add the medium containing the different concentrations of Shepherdin (79-87) or the vehicle control.

-

Incubate the cells for a predetermined time. Shepherdin (79-87) has been shown to induce apoptosis in as little as 30 minutes.[6] A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to determine the optimal incubation time for the specific cell line.

-

-

Cell Harvesting:

-

For adherent cells:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells once with PBS.

-

Add Trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin and combine these cells with the previously collected supernatant.

-

-

For suspension cells:

-

Collect the cells directly from the culture flask or plate.

-

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

-

Annexin V and PI Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide to the cell suspension.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate controls to set up the flow cytometer, including an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).

-

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a table for easy comparison.

Table 1: Percentage of Apoptotic Cells after Treatment with Shepherdin (79-87)

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| Shepherdin (79-87) | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.7 |

| Shepherdin (79-87) | 25 | 42.1 ± 4.2 | 38.9 ± 3.8 | 16.5 ± 2.9 | 2.5 ± 1.1 |

| Shepherdin (79-87) | 50 | 15.8 ± 2.9 | 55.3 ± 5.1 | 25.4 ± 4.3 | 3.5 ± 1.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualization

Signaling Pathway of Shepherdin (79-87) Induced Apoptosis

Caption: Shepherdin (79-87) induced apoptosis signaling pathway.

Experimental Workflow for Annexin V Apoptosis Assay

Caption: Experimental workflow of the Annexin V apoptosis assay.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. kumc.edu [kumc.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Binding Assay for Shepherdin (79-87) and Hsp90

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins, many of which are implicated in cancer cell proliferation and survival. The interaction between Hsp90 and the anti-apoptotic protein Survivin is crucial for tumor cell viability. Shepherdin, a peptidomimetic derived from the Hsp90-binding region of Survivin, has been identified as an antagonist of the Hsp90-Survivin complex. Specifically, the Shepherdin (79-87) fragment (amino acid sequence: KHSSGCAFL) has been shown to bind to the N-terminal ATP pocket of Hsp90, thereby inhibiting its chaperone function and inducing apoptosis in cancer cells.[1][2]

These application notes provide detailed protocols for performing binding assays to characterize the interaction between Shepherdin (79-87) and Hsp90. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). These assays are fundamental for confirming the binding, determining binding affinity, and elucidating the kinetics and thermodynamics of the interaction, which are critical steps in the development of Hsp90-targeted therapeutics.

Data Presentation

| Assay Type | Parameters Measured | Shepherdin (79-87) + Hsp90 (Expected/Example Values) |

| ELISA | EC50 | To be determined |

| Fluorescence Polarization | Kd | To be determined |

| mP shift | To be determined | |

| Surface Plasmon Resonance | Kd (Equilibrium Dissociation Constant) | To be determined (nM range expected) |

| ka (Association Rate Constant) | To be determined | |

| kd (Dissociation Rate Constant) | To be determined | |

| Isothermal Titration Calorimetry | Kd (Dissociation Constant) | To be determined (nM range expected) |

| ΔH (Enthalpy Change) | To be determined | |

| ΔS (Entropy Change) | To be determined | |

| n (Stoichiometry) | To be determined |

Signaling Pathways and Experimental Workflows

Shepherdin (79-87) Interaction with the Hsp90 Chaperone Cycle

Caption: Shepherdin (79-87) binds to the ATP pocket of Hsp90, disrupting the chaperone cycle.

General Experimental Workflow for Binding Assays

Caption: A generalized workflow for characterizing the Shepherdin (79-87) and Hsp90 interaction.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from methods used to demonstrate the binding of Shepherdin peptides to Hsp90.[3] It can be used for direct binding or competition assays.

Materials:

-

Recombinant human Hsp90 protein

-

Shepherdin (79-87) peptide

-

Scrambled control peptide

-

High-binding 96-well microtiter plates

-

Anti-Hsp90 primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

-

Wash Buffer (PBST: 0.05% Tween-20 in PBS)

-

Plate reader

Protocol for Direct Binding Assay:

-

Coating: Dilute Shepherdin (79-87) and a scrambled control peptide to various concentrations (e.g., 0.1 to 10 µg/mL) in Coating Buffer. Add 100 µL of each dilution to the wells of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Hsp90 Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of recombinant Hsp90 (e.g., 1-5 µg/mL in Blocking Buffer) to each well. Incubate for 2 hours at room temperature.

-

Primary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of anti-Hsp90 primary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the wells three times with Wash Buffer. Add 100 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

-

Detection: Wash the wells five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader.

Fluorescence Polarization (FP) Assay

This homogenous assay is ideal for quantifying binding affinity in solution.[4]

Materials:

-

Recombinant human Hsp90 protein

-

Fluorescently labeled Shepherdin (79-87) peptide (e.g., with FITC or a red-shifted dye)

-

Unlabeled Shepherdin (79-87) peptide for competition assay

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40, 2 mM DTT)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol for Saturation Binding Assay:

-

Prepare Hsp90 Dilutions: Prepare a serial dilution of Hsp90 in Assay Buffer.

-

Prepare Fluorescent Peptide Solution: Prepare a solution of the fluorescently labeled Shepherdin (79-87) at a constant low concentration (e.g., 1-10 nM) in Assay Buffer.

-

Assay Plate Setup: To the wells of a 384-well plate, add a fixed volume (e.g., 10 µL) of the Hsp90 dilutions. Add an equal volume (e.g., 10 µL) of the fluorescent peptide solution to all wells. Include control wells with only the fluorescent peptide and buffer.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Plot the mP values against the concentration of Hsp90. Fit the data to a one-site binding model to determine the Kd.

Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data on the association and dissociation of the peptide and protein.[5][6]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Hsp90 protein (ligand)

-

Shepherdin (79-87) peptide (analyte)

-